N-(3-Chlorophenyl)-1,3-propanesultam

Description

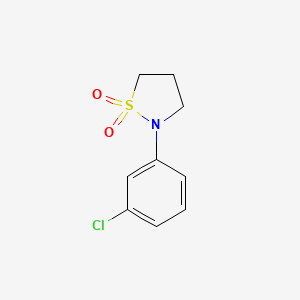

N-(3-Chlorophenyl)-1,3-propanesultam is a sulfonamide-derived heterocyclic compound characterized by a 1,3-propanesultam backbone (a saturated six-membered ring containing a sulfonamide group) substituted with a 3-chlorophenyl group at the nitrogen atom.

Properties

IUPAC Name |

2-(3-chlorophenyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAQFKALFDYAGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001232735 | |

| Record name | Isothiazolidine, 2-(3-chlorophenyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71703-12-3 | |

| Record name | Isothiazolidine, 2-(3-chlorophenyl)-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71703-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiazolidine, 2-(3-chlorophenyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-1,3-propanesultam typically involves the reaction of 3-chlorobenzylamine with 1,3-propanesultone. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through nucleophilic substitution, where the amine group attacks the sultone ring, leading to the formation of the sultam structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-1,3-propanesultam undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted sultams depending on the nucleophile used.

Scientific Research Applications

N-(3-Chlorophenyl)-1,3-propanesultam has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-1,3-propanesultam involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

N-(2-Nitrophenyl)-1,3-propanesultam

- Key Differences : Substitution at the phenyl ring (2-nitro vs. 3-chloro) alters electronic and steric properties. The nitro group is a strong electron-withdrawing group, while chlorine is moderately electron-withdrawing.

- Molecular Weight : 242.25 vs. an estimated ~228.7 for N-(3-Chlorophenyl)-1,3-propanesultam (assuming similar backbone).

N-(Piperidine-4-yl)-1,3-propanesultam hydrochloride

- Key Differences : The piperidine substituent introduces basicity and conformational flexibility, contrasting with the planar 3-chlorophenyl group.

- Molecular Weight : 240.75 vs. ~228.5.

- Applications : Likely used in drug discovery for CNS targets due to piperidine’s prevalence in neuroactive compounds .

N-(3-Chlorophenyl)-4-oxo-4H-chromene-3-carboxamide

- Key Differences: Replaces the sultam ring with a chromene-carboxamide system.

3-Chloro-N-phenyl-phthalimide

- Key Differences : Phthalimide core instead of sultam. The phthalimide’s rigid, planar structure is advantageous in polymer chemistry (e.g., polyimide synthesis).

- Applications: Primarily used as a monomer precursor in high-performance polymers, unlike the sultam derivatives’ pharmacological focus .

Activity in MAO-B Inhibition

- N-(3-Chlorophenyl)-4-oxo-4H-chromene-3-carboxamide : Exhibits reversible MAO-B inhibition (PDB-ID 6FW0), with docking studies validating its binding mode .

Physicochemical Properties (Hypothetical Comparison)

| Compound | Backbone | Substituent | Molecular Weight | LogP* | Key Applications |

|---|---|---|---|---|---|

| This compound | 1,3-Propanesultam | 3-Chlorophenyl | ~228.7 | ~2.5 | Drug intermediates, CNS targets |

| N-(2-Nitrophenyl)-1,3-propanesultam | 1,3-Propanesultam | 2-Nitrophenyl | 242.25 | ~1.8 | Pharmaceutical synthesis |

| N-(Piperidine-4-yl)-1,3-propanesultam HCl | 1,3-Propanesultam | Piperidine-4-yl | 240.75 | ~1.2 | Neuroactive drug design |

| 3-Chloro-N-phenyl-phthalimide | Phthalimide | 3-Chlorophenyl | 257.68 | ~3.0 | Polymer chemistry |

| 1,3-Bis[4-(3-chlorophenyl)piperazin-1-yl]propane | Piperazine | 3-Chlorophenyl | 460.4 | ~4.2 | Chromatography standards |

*Estimated LogP values based on substituent contributions.

Research Findings and Gaps

- Activity Data : While N-(3-Chlorophenyl)-4-oxo-4H-chromene-3-carboxamide has crystallographic binding data , analogous studies for this compound are absent.

- Synthetic Challenges : The sultam backbone’s synthesis may require stringent conditions to avoid ring-opening, as seen in related sultam derivatives .

Biological Activity

N-(3-Chlorophenyl)-1,3-propanesultam is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

- Molecular Formula : C₇H₈ClN₁O₂S

- Molecular Weight : 195.66 g/mol

- CAS Number : 5908-62-3

This compound exhibits biological activity primarily through its interaction with various biological targets. The compound is believed to act as a modulator of neurotransmitter systems and may possess anti-inflammatory properties.

Key Mechanisms:

- Neurotransmitter Modulation : It may influence the levels of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation.

- Anti-inflammatory Activity : Studies suggest that it can inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in neurodegenerative diseases.

Biological Activity Data

| Study | Model Organism | Dosage | Observed Effect |

|---|---|---|---|

| Gupta et al., 1981 | Male Rats | 62-166 mg/kg | Induction of neoplastic lesions in lungs |

| Doak et al., 1976 | Mice (CF1, C3H) | 2.5% w/v | Tumor development in treated groups |

| Hemminki, 1983 | In vitro (Mammalian Cells) | N/A | Induction of chromosomal aberrations |

Case Studies

-

Neoplastic Lesion Induction

- In a study by Gupta et al. (1981), male albino rats administered with varying doses of 1,3-propanesultam showed significant incidences of neoplastic lesions, particularly in the lungs. The study highlighted the compound's potential carcinogenic effects when administered at high doses.

-

Tumor Development in Mice

- Research conducted by Doak et al. (1976) demonstrated that CF1 mice treated with 2.5% w/v solutions of 1,3-propanesultam exhibited a higher incidence of tumors compared to control groups. This suggests a strong correlation between exposure to the compound and tumor formation.

-

Genotoxicity Assessment

- A study by Hemminki (1983) assessed the genotoxic effects of 1,3-propanesultam in cultured mammalian cells, revealing its ability to induce chromosomal aberrations and DNA strand breaks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.